3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. These compounds are known for their diverse biological activities, including potential antitubercular properties . The unique structure of this compound, featuring a thieno[2,3-d]pyrimidin-4(3H)-one core with various substituents, makes it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Introduction of Substituents: The ethyl, fluorobenzylthio, and dimethyl groups are introduced through various substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the fluorobenzylthio group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound likely inhibits key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis . Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activities and properties
Properties
IUPAC Name |
3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-7-5-6-8-13(12)18/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVGUZZUJOHLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3F)SC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573706-13-5 |
Source
|
Record name | 3-ETHYL-2-((2-FLUOROBENZYL)THIO)-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4(3H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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